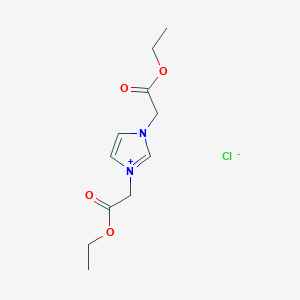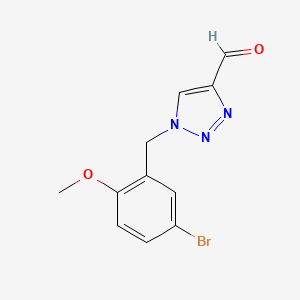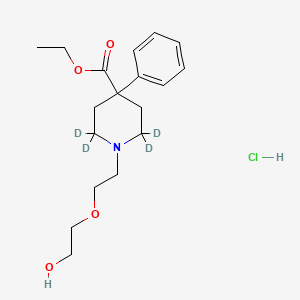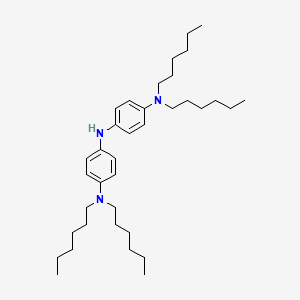
1,3-Bis(2-ethoxy-2-oxoethyl)-1H-imidazolium Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(2-ethoxy-2-oxoethyl)-1H-imidazolium Chloride is a chemical compound with the molecular formula C11H17N2O4Cl It is known for its unique structure, which includes an imidazolium core substituted with ethoxy and oxoethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-ethoxy-2-oxoethyl)-1H-imidazolium Chloride typically involves the reaction of imidazole with ethyl chloroacetate in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, where the imidazole nitrogen attacks the carbonyl carbon of ethyl chloroacetate, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(2-ethoxy-2-oxoethyl)-1H-imidazolium Chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazolium derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or oxoethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted imidazolium compounds.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(2-ethoxy-2-oxoethyl)-1H-imidazolium Chloride has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other imidazolium-based compounds and ionic liquids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug delivery system.
Industry: It is used in the formulation of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,3-Bis(2-ethoxy-2-oxoethyl)-1H-imidazolium Chloride involves its interaction with molecular targets through its imidazolium core and substituent groups. The compound can form hydrogen bonds, electrostatic interactions, and van der Waals forces with various biomolecules, influencing their function and activity. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(2-hydroxy-2-oxoethyl)-1H-imidazolium Chloride: Similar structure but with hydroxy groups instead of ethoxy groups.
1,3-Bis(2-methoxy-2-oxoethyl)-1H-imidazolium Chloride: Similar structure but with methoxy groups instead of ethoxy groups.
1,3-Bis(2-oxoethyl)-1H-imidazolium Chloride: Lacks the ethoxy groups, leading to different chemical properties.
Uniqueness
1,3-Bis(2-ethoxy-2-oxoethyl)-1H-imidazolium Chloride is unique due to its specific substituent groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C11H17ClN2O4 |
|---|---|
Molekulargewicht |
276.71 g/mol |
IUPAC-Name |
ethyl 2-[3-(2-ethoxy-2-oxoethyl)imidazol-3-ium-1-yl]acetate;chloride |
InChI |
InChI=1S/C11H17N2O4.ClH/c1-3-16-10(14)7-12-5-6-13(9-12)8-11(15)17-4-2;/h5-6,9H,3-4,7-8H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
MAJKZDUHJIAAEJ-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC(=O)CN1C=C[N+](=C1)CC(=O)OCC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3beta,15beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-15-methyl-androst-5-en-17-one](/img/structure/B13437087.png)


![(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24E,26Z,28E,30S,35R)-30-ethoxy-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B13437097.png)

![3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13437113.png)
![[4-[2-[3-Methoxy-4-(4-methylimidazol-1-yl)anilino]-6-methylpyrimidin-4-yl]oxyphenyl]-(4-prop-2-ynoxyphenyl)methanone](/img/structure/B13437115.png)
![5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-[[2'-[(hydroxyamino)[(1H-imidazol-1-ylcarbonyl)imino]methyl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate; (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-[[2'-[N'-hydroxy-N-[(1H-imidazol-1-yl)carbonyl]carbamimidoyl]biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate](/img/structure/B13437117.png)
![1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,8-diol](/img/structure/B13437121.png)
![6,6'-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one]](/img/structure/B13437124.png)


![[(2S)-1-[[3-(2-bromoethoxy)-4-chloro-1-oxoisochromen-7-yl]amino]-1-oxopropan-2-yl] N-phenylcarbamate](/img/structure/B13437138.png)

